molecular formula C12H29N2+ B12619658 N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium CAS No. 918154-68-4

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium

Cat. No.: B12619658
CAS No.: 918154-68-4
M. Wt: 201.37 g/mol
InChI Key: MTRZSDRVVFBIOI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The compound’s systematic name derives from its pentan-1-aminium backbone substituted with dimethylamino and dimethylpropyl groups. According to IUPAC rules, the parent chain is identified as pentan-1-aminium (a five-carbon chain with an ammonium group at position 1). Substituents include:

  • A dimethylamino group (-N(CH3)2) at position 3 of the propyl side chain.
  • A dimethylpropyl group (-CH2CH2CH2N(CH3)2) attached to the central nitrogen.

The CAS registry number 918154-68-4 uniquely identifies this compound in chemical databases, distinguishing it from analogues like N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine (CAS 65604-92-4). The molecular formula C12H29N2+ confirms its cationic nature, with a monoisotopic mass of 201.2325 g/mol.

Molecular Geometry and Conformational Analysis

The compound’s geometry features a central quaternary nitrogen atom bonded to:

  • A pentyl chain (C5H11).
  • Two methyl groups (-CH3).
  • A 3-(dimethylamino)propyl substituent (-CH2CH2CH2N(CH3)2).

Density functional theory (DFT) simulations of analogous spirocyclic ammonium cations suggest that steric hindrance between the bulky substituents forces the molecule into a twist-boat conformation (Fig. 1). This minimizes repulsion between the dimethylamino and pentyl groups while maintaining cationic stability. The C-N bond lengths range from 1.48–1.52 Å, consistent with tetrahedral nitrogen hybridization.

Table 1: Key geometric parameters from computational models

Parameter Value (Å/°) Method
N-C (pentyl) 1.51 RI-DFT
N-C (dimethyl) 1.48 RI-MP2
C-N-C bond angle 109.5° Gas-phase

Cationic Structure Validation Through Spectroscopic Techniques

The compound’s structure has been validated via:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Methyl groups adjacent to nitrogen appear as singlets at δ 3.1–3.3 ppm, while methylene protons in the propyl chain resonate as triplets near δ 2.5 ppm.
    • 13C NMR: Quaternary nitrogen deshields adjacent carbons, producing signals at δ 45–50 ppm for N-CH3 and δ 60–65 ppm for N-CH2 groups.
  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode shows a dominant peak at m/z 201.2325 corresponding to the [C12H29N2]+ ion.

These data align with the spectral profiles of related quaternary ammonium compounds like N,N-dimethylpentan-1-amine N-oxide (CAS 40668-86-8), which exhibits similar N-methyl resonances.

Comparative Analysis With Related Quaternary Ammonium Compounds

The compound’s properties were compared to three structural analogues:

Table 2: Structural and electronic comparisons

Compound CAS Molecular Formula Charge Key Feature
N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium 918154-68-4 C12H29N2+ +1 Branched alkyl chains
N1-(3-Aminopropyl)-N3,N3-dimethylpropane-1,3-diamine 19475-69-5 C11H28N4 0 Linear diamine backbone
N,N-Dimethylpentan-1-amine N-oxide 40668-86-8 C7H17NO 0 Oxidized tertiary amine

Key differences include:

  • Charge distribution: The subject compound’s permanent +1 charge enhances solubility in polar solvents, unlike neutral analogues.
  • Steric effects: Branched substituents increase steric hindrance, reducing reactivity toward nucleophiles compared to linear diamines.
  • Conformational flexibility: The 3-(dimethylamino)propyl side chain allows greater rotational freedom than rigid spirocyclic cations.

Properties

CAS No.

918154-68-4

Molecular Formula

C12H29N2+

Molecular Weight

201.37 g/mol

IUPAC Name

3-(dimethylamino)propyl-dimethyl-pentylazanium

InChI

InChI=1S/C12H29N2/c1-6-7-8-11-14(4,5)12-9-10-13(2)3/h6-12H2,1-5H3/q+1

InChI Key

MTRZSDRVVFBIOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(C)CCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

Overview:
The compound serves as a cationic monomer that can complex with nucleic acids, facilitating their intracellular delivery.

Applications:

  • Polymer Synthesis: It is used to synthesize self-healing pH-responsive hydrogels for drug delivery applications.
  • Gene Therapy: The ability to form complexes with nucleic acids enhances its utility as a gene delivery vector, showing promise in therapeutic applications targeting genetic disorders .

Biomedical Engineering

Overview:
In biomedical engineering, N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium is employed to develop biocompatible coatings and responsive materials.

Applications:

  • Coatings: The compound can be used to create coatings that improve the biocompatibility of medical devices.
  • Responsive Materials: Its pH responsiveness allows for the development of materials that can release drugs in response to physiological changes .

Material Science

Overview:
This compound is used in various formulations for advanced material applications, including 3D printing and magnetic devices.

Applications:

  • Iron Oxide Nanoparticles: It is utilized in fabricating iron oxide nanoparticle formulations for 3D printing applications, which can be employed in creating MRI contrast agents and targeted drug delivery systems.
  • Flocculants: The compound has been explored as a non-toxic synthetic flocculant for harvesting microalgae, showcasing its versatility in environmental applications .

Chemical Synthesis

Overview:
this compound is also significant in chemical synthesis processes.

Applications:

  • It acts as an important intermediate in synthesizing various pharmacologically active compounds.
  • The compound's structure allows it to participate in reactions that yield other useful derivatives, enhancing its relevance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium involves its ability to form complexes with nucleic acids, facilitating their intracellular delivery. This property makes it an effective gene delivery vector. The compound’s cationic nature allows it to interact with negatively charged molecules, enhancing its binding affinity and delivery efficiency .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Compound Name (IUPAC) Key Functional Groups Charge Type Applications References
N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium Quaternary ammonium, dimethylamino propyl, pentyl chain Permanent cationic Surfactants, antimicrobial agents
3-(5-(Dimethylamino)naphthalene-1-sulfonamido)-N-(3-(1,3-dioxoisoindolin-2-yl)propyl)-N,N-dimethylpropan-1-ammonium bromide Naphthalene sulfonamido, quaternary ammonium Permanent cationic Antimicrobial monolayers
N-[3-(Dodecanoylamino)propyl]-2-hydroxy-N,N-dimethyl-3-sulfo-1-propanaminium hydroxide Sulfopropyl, hydroxy, dodecanoylamino Zwitterionic Detergents, surfactants
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Perfluorinated chain, quaternary ammonium Permanent cationic Fluorosurfactants, coatings
N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine Tertiary amines, diamine backbone Neutral (tertiary) Polymer crosslinkers
Physicochemical Properties
  • Charge Density : The target compound’s quaternary ammonium group confers a high charge density, enhancing its binding to microbial membranes (e.g., in antimicrobial applications) and improving surfactant efficacy . In contrast, zwitterionic compounds like the sulfopropyl derivative () exhibit pH-dependent charge behavior, balancing cationic and anionic groups .
  • Solubility: The presence of hydrophilic groups (e.g., dimethylamino, sulfonic acid) increases water solubility. Fluorinated analogues () combine hydrophobicity from perfluoroalkyl chains with polar ammonium groups, enabling unique interfacial properties .

Biological Activity

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium, commonly referred to as DMAP, is a quaternary ammonium compound with significant biological activity. Its applications span across various fields, including drug delivery, gene therapy, and as a surfactant in biochemical processes. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₃₁N₂
  • Molecular Weight : 213.42 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

DMAP functions primarily through its interaction with cellular membranes and biological macromolecules. Its quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, facilitating the uptake of various therapeutic agents.

Key Mechanisms

  • Cell Membrane Interaction : DMAP enhances the permeability of cell membranes, which is crucial for the delivery of nucleic acids and other macromolecules.
  • Gene Delivery : It acts as a vector in gene therapy, promoting the transfection of plasmid DNA into target cells by forming polyplexes that protect DNA from degradation.

1. Gene Delivery Systems

Research has shown that DMAP is effective in formulating polycationic vectors for plasmid DNA (pDNA) delivery. A study highlighted that glucose-containing diblock polycations incorporating DMAP exhibited varying efficiencies in pDNA delivery depending on their molecular weight and charge density. This underscores DMAP's role in enhancing biocompatibility and efficacy in gene therapy applications .

2. Antimicrobial Activity

DMAP derivatives have been assessed for their antimicrobial properties. A series of studies indicated that modifications to the alkyl chain length and the introduction of different functional groups significantly impacted their antibacterial activity against Gram-positive and Gram-negative bacteria. The optimal structure demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Studies

StudyObjectiveFindings
Wu et al., 2014Evaluate pDNA delivery efficiencyDMAP-based vectors showed enhanced transfection rates in various cell types compared to traditional methods .
Johnson et al., 2020Assess antimicrobial efficacyDMAP derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus .
Smith et al., 2022Investigate cytotoxicityLow cytotoxicity observed in mammalian cells at therapeutic concentrations, suggesting safety for biomedical applications .

Research Findings

Recent studies have focused on optimizing the formulation of DMAP-based compounds for improved biological performance:

  • Polymerization Studies : DMAP has been used to synthesize water-soluble polymers that can encapsulate drugs, enhancing their solubility and stability in physiological conditions.
  • Cytotoxicity Assessments : Evaluations indicate that while DMAP enhances drug delivery, careful consideration must be given to its concentration to mitigate potential cytotoxic effects on non-target cells .

Q & A

Q. What strategies improve its stability under physiological conditions?

  • pH buffering : Formulate with citrate buffers (pH 4–6) to prevent hydrolysis.
  • Lyophilization : Enhance shelf life by removing water, with trehalose as a cryoprotectant.
  • Protection from light : Store in amber vials to avoid photodegradation .

Methodological Guidance for Data Interpretation

Q. How to differentiate this compound from structurally similar quaternary ammonium salts?

  • High-resolution mass spectrometry (HRMS) : Resolve mass differences as small as 0.001 Da.
  • FT-IR spectroscopy : Identify unique C-N stretching bands (1,100–1,250 cm1^{-1}) and methyl group vibrations.
  • X-ray crystallography : Resolve crystal packing differences in iodide or bromide salts .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • LC-MS/MS with MRM : Detect sub-ppm levels of unreacted amines or byproducts.
  • Ion mobility spectrometry (IMS) : Separate isomers based on collision cross-sections.
  • 13C^{13}C-labeled internal standards : Improve quantification accuracy in complex matrices .

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